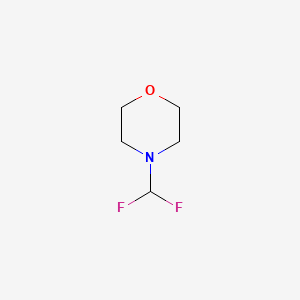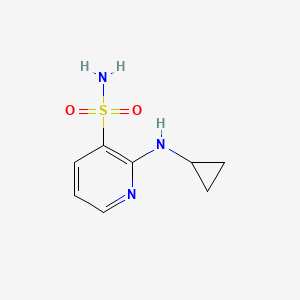
Dimethyl-1,4-Phenylenediacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-1,4-Phenylenediacrylate, also known as 1,4-Phenylenediacrylic Acid Dimethyl Ester, is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It appears as a light orange to yellow to green powder or crystal and has a melting point of approximately 167°C . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl-1,4-Phenylenediacrylate can be synthesized through the esterification of 1,4-phenylenediacrylic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency of the production process .
化学反応の分析
Types of Reactions
Dimethyl-1,4-Phenylenediacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylenediacrylic acid, while reduction may produce the corresponding diol .
科学的研究の応用
Dimethyl-1,4-Phenylenediacrylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is employed in the production of polymers and other advanced materials.
作用機序
The mechanism by which Dimethyl-1,4-Phenylenediacrylate exerts its effects involves interactions with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids, which may interact with enzymes and other biological molecules. These interactions can influence various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
- Dimethyl-1,3-Phenylenediacrylate
- Dimethyl-1,2-Phenylenediacrylate
- Dimethyl-1,4-Phenylenedipropionate
Uniqueness
Dimethyl-1,4-Phenylenediacrylate is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
特性
分子式 |
C14H12O4-2 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC名 |
(E)-3-[4-[(E)-2-carboxylatoethenyl]-2,3-dimethylphenyl]prop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-9-10(2)12(6-8-14(17)18)4-3-11(9)5-7-13(15)16/h3-8H,1-2H3,(H,15,16)(H,17,18)/p-2/b7-5+,8-6+ |
InChIキー |
CUXSFZGUVJGJLB-KQQUZDAGSA-L |
異性体SMILES |
CC1=C(C=CC(=C1C)/C=C/C(=O)[O-])/C=C/C(=O)[O-] |
正規SMILES |
CC1=C(C=CC(=C1C)C=CC(=O)[O-])C=CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)

![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)




![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)



